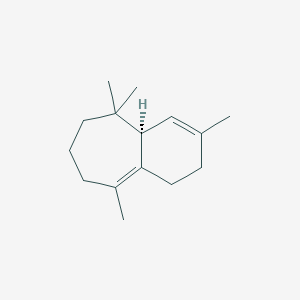
beta-Himachalene
概要
説明
Beta-Himachalene: is a naturally occurring sesquiterpene found predominantly in the essential oils of certain plants, particularly in the wood of the Himalayan cedar (Cedrus deodara). It is known for its distinctive woody aroma and is used in perfumery and aromatherapy. The compound has the molecular formula C15H24 and a molecular weight of 204.35 g/mol .
作用機序
Target of Action
Beta-Himachalene, a naturally occurring sesquiterpene, is primarily found in the essential oil of the Himalayan cedar (Cedrus deodara) and plays a significant role as a perfume fixative in perfumery and pharmaceutical industries It has been shown to exhibit promising activities on various isolated smooth muscles and against different neurotransmitters .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. In vitro studies have shown that synthesized compounds from this compound display high affinities towards the active site of the protein 7B2W . This interaction can lead to alterations in the function of the target, resulting in the observed pharmacological effects.
Biochemical Pathways
This compound is a part of the terpene synthases (TSs) enzyme class, which guides complex cascade reactions from structurally simple oligoprenyl diphosphates to often complex, polycyclic products
Result of Action
This compound has been associated with various pharmacological activities. It has demonstrated significant activity as an anti-spasmodic, with studies involving cis-himachalol on various isolated smooth muscles, including Guinea pig ileum, Rabbit jejunum, and Rat uterus, as well as an antagonist for different neurotransmitters such as acetylcholine, histamine, and serotonin . Furthermore, it has demonstrated in vitro inhibitory activity against Aspergillus fumigatus, a fungus known for causing severe infections in humans and birds .
生化学分析
Biochemical Properties
Beta-Himachalene interacts with various biomolecules in biochemical reactions. It has demonstrated significant activity as an anti-spasmodic, showing promising activities on various isolated smooth muscles and against different neurotransmitters such as acetylcholine, histamine, and serotonin .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has demonstrated potent cytotoxic activity against several human cancers, including brain, colon, and ovarian cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It displays high affinities towards the active site of the protein 7B2W .
準備方法
Synthetic Routes and Reaction Conditions
Beta-Himachalene can be synthesized through several methods, including:
Isolation from Natural Sources: The most common method involves the extraction and distillation of essential oils from Himalayan cedar wood. The oil is then subjected to fractional distillation to isolate this compound.
Chemical Synthesis: Although less common, this compound can be synthesized from simpler organic compounds through a series of chemical reactions. This typically involves cyclization reactions of suitable precursors under acidic conditions.
Industrial Production Methods
In industrial settings, this compound is primarily obtained through the distillation of essential oils. The process involves:
Steam Distillation: Cedarwood is subjected to steam distillation to extract the essential oil.
Fractional Distillation: The essential oil is then fractionally distilled to isolate this compound based on its boiling point.
化学反応の分析
Types of Reactions
Beta-Himachalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, where this compound reacts with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light
Major Products Formed
Oxidation: Oxygenated sesquiterpenes such as himachalol and other alcohols or ketones.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Beta-Himachalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Utilized in the fragrance industry for its woody aroma and in the formulation of perfumes and cosmetics.
類似化合物との比較
Beta-Himachalene is often compared with other sesquiterpenes such as:
Alpha-Himachalene: Similar in structure but differs in the position of double bonds, leading to different chemical and biological properties.
Gamma-Himachalene: Another isomer with distinct properties.
Caryophyllene: A sesquiterpene with a similar molecular formula but different structure and biological activities.
Uniqueness
This compound is unique due to its specific arrangement of carbon atoms and double bonds, which confer distinct chemical reactivity and biological activities compared to its isomers and other sesquiterpenes.
特性
IUPAC Name |
(4aR)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOSCMLXPAQCLQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(=C(CCCC2(C)C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2C(=C(CCCC2(C)C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-03-6 | |
| Record name | (+)-β-Himachalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Himachalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-HIMACHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Y2422O3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


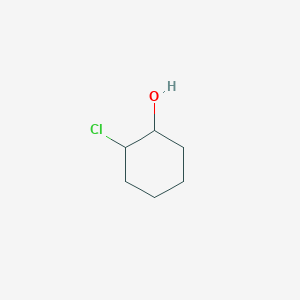
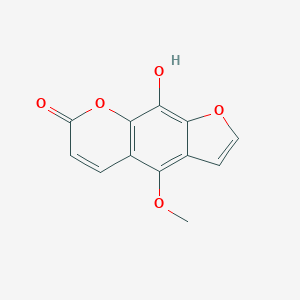
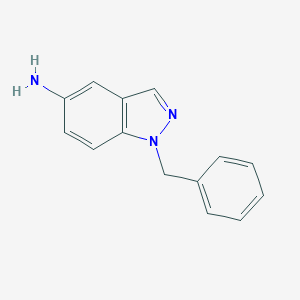
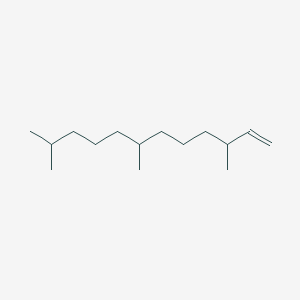
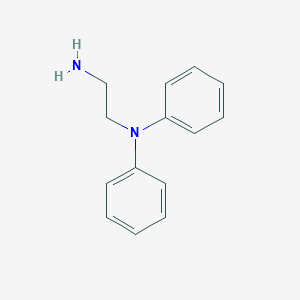
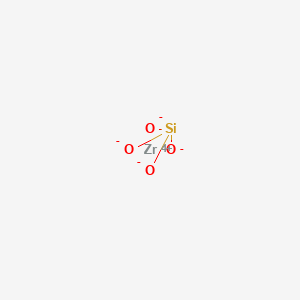

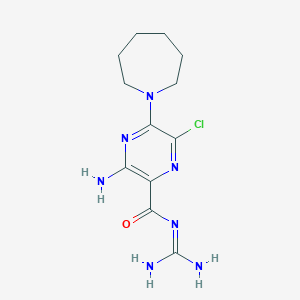

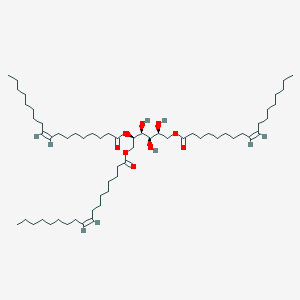
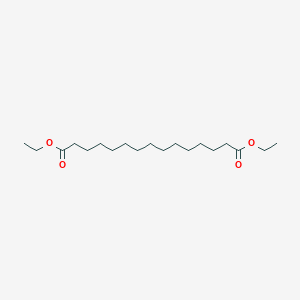
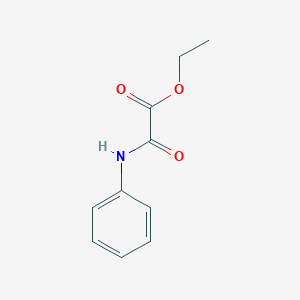
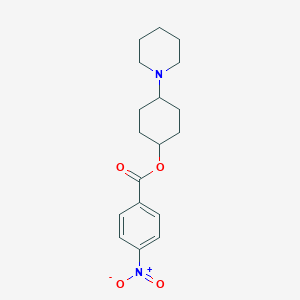
![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B73158.png)
